molecular formula C22H23N3O2 B7741171 (2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE

(2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE

Cat. No.: B7741171
M. Wt: 361.4 g/mol
InChI Key: GBVLACPPBJYXHO-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a cyano group, a methoxyphenyl group, and a piperidinylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-21-11-5-17(6-12-21)15-18(16-23)22(26)24-19-7-9-20(10-8-19)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,24,26)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVLACPPBJYXHO-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and malononitrile, followed by the addition of 4-(piperidin-1-yl)aniline. The reaction conditions often require a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-3-(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXEN-1-YL)-3-(3-PYRIDINYL)PROPANETHIOAMIDE
  • Caffeine : Although structurally different, caffeine shares some similar chemical properties.

Uniqueness

(2E)-2-CYANO-3-(4-METHOXYPHENYL)-N-[4-(PIPERIDIN-1-YL)PHENYL]PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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